3-(4-chlorophenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O4/c1-16-19-6-7-21-20(14-27(15-30-21)9-8-26-10-12-29-13-11-26)23(19)31-24(28)22(16)17-2-4-18(25)5-3-17/h2-7H,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYXRRGSABQVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CCN4CCOCC4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key Observations :
- Aryl Substituents : Chlorophenyl/fluorophenyl groups enhance lipophilicity and π-π stacking, critical for membrane penetration .
- Alkyl Chains: Hydroxyethyl or morpholinoethyl substituents improve aqueous solubility, whereas ferrocenyl groups introduce redox activity .
- Biological Activity : Ferrocene derivatives (e.g., compound 13 in ) show superior antiparasitic activity compared to purely organic analogs.
Spectral and Analytical Data
- 1H NMR Trends: Morpholinoethyl protons (δ ~2.5–3.5 ppm) distinct from hydroxyethyl (δ ~3.7 ppm) or ferrocenyl (δ ~4.0–4.5 ppm) signals . Aromatic protons (4-ClPh) resonate at δ ~7.3–7.5 ppm across analogs .
- HRMS : All compounds show [M+H]+ peaks with isotopic patterns matching chlorine/fluorine substituents .
Preparation Methods
Route 1: Cyclocondensation of Coumarin Derivatives
This method begins with a pre-functionalized coumarin intermediate.
Step 1: Synthesis of 7-Hydroxy-4-Methylcoumarin
4-Methylcoumarin is hydroxylated at the 7-position using H₂O₂ in acidic medium (yield: 78–82%).
Step 2: Introduction of 4-Chlorophenyl Group
The 7-hydroxy group undergoes Ullmann coupling with 4-chlorophenylboronic acid in the presence of CuI and a bipyridine ligand (Table 1).
Table 1: Reaction Conditions for Ullmann Coupling
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 2,2'-Bipyridine (20 mol%) |
| Solvent | DMF |
| Temperature | 110°C |
| Reaction Time | 12 h |
| Yield | 85% |
Step 3: Oxazine Ring Formation
The intermediate reacts with 2-morpholinoethylamine in toluene under reflux, with p-toluenesulfonic acid (PTSA) as a catalyst. Cyclodehydration forms the oxazine ring (yield: 70%).
Route 2: One-Pot Tandem Reaction
A streamlined approach combines coumarin synthesis and oxazine formation in a single pot.
Reagents :
- 4-Chlorophenylacetic acid
- Morpholine
- Ethyl acetoacetate
- POCl₃ (for cyclization)
Procedure :
- Knoevenagel Condensation : 4-Chlorophenylacetic acid reacts with ethyl acetoacetate to form a α,β-unsaturated ketone.
- Morpholinoethylation : The ketone undergoes Michael addition with 2-morpholinoethylamine.
- Cyclization : POCl₃ promotes simultaneous coumarin and oxazine ring closure (overall yield: 65%).
Critical Analysis of Methodologies
Yield Optimization
- Route 1 offers better control over intermediate purification but requires longer reaction times.
- Route 2 improves atom economy but struggles with byproduct formation due to the tandem steps.
Table 2: Comparative Performance of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 58% | 65% |
| Purity (HPLC) | 98.5% | 95.2% |
| Scalability | Moderate | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
